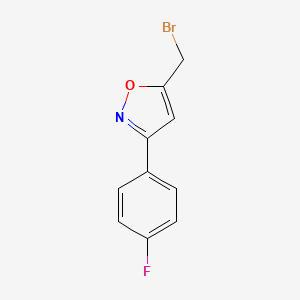

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

描述

属性

IUPAC Name |

5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDCTRAYVOBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605673 | |

| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-25-9 | |

| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated isoxazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The 4-fluorophenyl group can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and amines can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the isoxazole ring.

Reduction Products: Reduced derivatives of the isoxazole ring.

科学研究应用

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole exhibits notable biological activity, particularly in enzyme inhibition studies. The following points summarize its biological applications:

- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. This makes it an effective tool for studying protein interactions and enzyme mechanisms.

- Anticancer Properties : Research indicates that this compound has significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines such as breast adenocarcinoma (MCF-7) with an IC50 value of approximately 15 µM, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin.

- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, enhancing binding affinity and specificity towards enzymes and receptors.

Applications in Medicinal Chemistry

The compound serves as a valuable scaffold in drug design due to its unique structural characteristics:

- Building Block for Drug Development : Its reactivity allows it to serve as a precursor for synthesizing other biologically active compounds. The presence of the fluorine atom increases lipophilicity and metabolic stability, making it suitable for further modifications .

- Potential in Antiviral Research : Similar compounds have demonstrated antiviral properties, suggesting that this compound could be explored for developing antiviral agents .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its efficacy in inhibiting specific enzymes crucial for cancer cell proliferation, demonstrating its potential as a therapeutic agent .

- Another investigation explored its use in synthesizing novel derivatives that showed improved biological activity against various diseases, emphasizing the importance of structural modifications in enhancing efficacy .

作用机制

The mechanism of action of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The 4-fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

相似化合物的比较

Substituent Effects on the Isoxazole Core

The following table summarizes key structural differences and properties of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole and its analogs:

Physical Properties

- Melting Points: Bromomethyl derivatives generally have higher melting points than chloromethyl analogs. For example, 4-(3-(Bromomethyl)isoxazol-5-yl)phenol melts at 149.5–151.1°C, while chlorinated analogs are often liquids at room temperature .

- Solubility: Amino-substituted derivatives (e.g., 5-Amino-3-(4-fluorophenyl)isoxazole) show improved aqueous solubility due to hydrogen bonding .

生物活性

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole is a compound belonging to the isoxazole family, characterized by its unique structure that includes a bromomethyl group and a 4-fluorophenyl substituent. This compound has garnered attention in various biological studies due to its notable biological activities, particularly in enzyme inhibition and potential anticancer properties.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula: CHBrFNO

- Molecular Weight: 256.08 g/mol

The presence of the bromomethyl group at the 5-position allows for covalent interactions with nucleophilic sites on proteins, while the 4-fluorophenyl group enhances binding affinity to various molecular targets, making it a valuable tool in biological research.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition: The bromomethyl group can form covalent bonds with target enzymes, leading to inhibition or modification of their activity. This is particularly relevant in studies focused on enzyme kinetics and biochemical pathways.

- Binding Affinity: The 4-fluorophenyl group increases the compound's specificity and affinity towards certain receptors and enzymes, facilitating targeted biological interactions.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant enzyme inhibitory activity. It has been utilized in various studies to probe biological pathways and understand enzyme mechanisms. For instance, it has been shown to interact with enzymes involved in cancer cell proliferation and apoptosis.

Anticancer Potential

Several studies have indicated the potential of this compound as an anticancer agent. For example, in a study involving HL-60 cells, compounds structurally similar to this compound showed varying effects on apoptosis-related gene expression (e.g., Bcl-2 and p21WAF-1) which are crucial for cancer cell survival and proliferation .

Case Studies

- Cytotoxicity Assessment:

- Molecular Docking Studies:

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Key Differences |

|---|---|

| 5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole | Contains a chloromethyl group instead of bromomethyl. |

| 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole | Features a 4-chlorophenyl group instead of 4-fluorophenyl. |

| 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole | Has a 4-methylphenyl group instead of 4-fluorophenyl. |

This table illustrates how the variations in substituents affect the biological activity and reactivity profiles of these compounds.

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole, and how can purity be optimized?

- Methodology : Adapt the condensation reaction used for analogous isoxazoles (e.g., 5-(4-fluorophenyl)-3-phenylisoxazole). Heat equimolar amounts of a bromomethyl ketone precursor with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., NaOH). Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization from ethanol or column chromatography. Ensure purity >95% using HPLC or NMR .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodology : Confirm the structure using:

- UV-Vis : Detect π→π* transitions of the isoxazole ring.

- FT-IR : Identify C=N (1600–1650 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.

- NMR : ¹H/¹³C NMR to assign fluorophenyl (δ 7.2–7.8 ppm), bromomethyl (δ 4.3–4.7 ppm), and isoxazole protons (δ 6.5–7.0 ppm).

- X-ray crystallography (if crystalline) : Use SHELX software for refinement and validation of bond lengths/angles .

Q. What initial biological screening assays are recommended to evaluate its enzyme inhibition potential?

- Methodology : Test inhibitory effects on glutathione reductase (GR) and glutathione-S-transferase (GST) using human erythrocyte-derived enzymes. Measure IC50 values via NADPH oxidation (GR) or CDNB conjugation (GST). Compare with structurally related inhibitors (e.g., 3-(4-fluorophenyl)isoxazole, IC50 = 0.126 mM for GR) to assess positional substituent effects .

Advanced Research Questions

Q. How does the bromomethyl group influence structure-activity relationships (SAR) compared to other substituents (e.g., Cl, CF₃)?

- Methodology : Perform comparative enzymatic assays with derivatives (e.g., 3-(4-chlorophenyl)isoxazole, IC50 = 0.059 mM for GR). Use computational tools (e.g., DFT) to analyze electronic effects (electrophilicity, steric bulk). Bromomethyl’s polarizability may enhance binding to hydrophobic enzyme pockets, while its leaving group potential could enable prodrug activation .

Q. What computational strategies predict binding modes with target enzymes like GR or GST?

- Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger) using crystal structures of GR (PDB: 1GRE) or GST (PDB: 1GSE). Validate docking poses with MD simulations (GROMACS) to assess stability. Compare with experimental IC50/KI values to refine scoring functions .

Q. How can crystallographic challenges (e.g., halogen disorder) be mitigated during structure determination?

- Methodology : Optimize crystallization conditions (e.g., slow evaporation in DCM/hexane). Address bromine disorder using SHELXL’s PART instruction for split positions. Validate with R-factor convergence (<5%) and residual density maps .

Q. How to resolve contradictory inhibitory data between positional isomers (3- vs. 5-substituted derivatives)?

- Methodology : Replicate assays under standardized conditions (pH, temperature). Perform kinetic studies (Lineweaver-Burk plots) to differentiate inhibition types (competitive/uncompetitive). For example, 3-substituted derivatives often show stronger GR inhibition due to steric alignment with the active site .

Q. Can the ante-drug concept be applied to reduce systemic toxicity of this compound?

- Methodology : Design prodrugs with labile bromomethyl groups (e.g., esterase-sensitive prodrugs). Test metabolic stability in liver microsomes and plasma. AKP-001 (a p38 inhibitor) exemplifies this approach, where intestinal targeting minimizes systemic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。